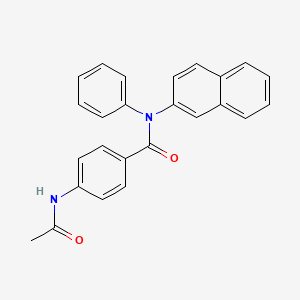![molecular formula C20H24N6O4 B11092854 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine](/img/structure/B11092854.png)
1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is a complex organic compound characterized by the presence of nitro groups and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes:
Nitration of Aromatic Compounds: The initial step often involves the nitration of aniline derivatives to introduce nitro groups. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.
Formation of Piperazine Derivatives: The next step involves the formation of piperazine derivatives through nucleophilic substitution reactions. This can be done by reacting the nitrated aromatic compound with piperazine in the presence of a suitable solvent like ethanol or methanol.
Coupling Reactions: Finally, the coupling of the nitrophenyl and nitropiperazine derivatives is carried out using catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with Pd/C, tin(II) chloride, or iron powder with hydrochloric acid.
Solvents: Ethanol, methanol, dichloromethane, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Amines: Reduction of nitro groups yields amines.
Substituted Derivatives: Electrophilic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups can participate in redox reactions, affecting cellular processes.
Pathways Involved: The compound can influence pathways related to oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Lacks the additional nitro and piperazine groups, making it less complex.
4-Nitro-1-(2-nitrophenyl)piperazine: Similar structure but with different positioning of nitro groups.
1-(4-Nitrophenyl)-4-(piperazin-1-yl)benzene: Similar but lacks one nitro group.
Uniqueness
1-(4-Nitrophenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine is unique due to the presence of multiple nitro groups and piperazine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H24N6O4 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-(2-nitro-5-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C20H24N6O4/c27-25(28)17-3-1-16(2-4-17)23-11-13-24(14-12-23)20-15-18(5-6-19(20)26(29)30)22-9-7-21-8-10-22/h1-6,15,21H,7-14H2 |
InChI Key |
DRXFIYDDLMOIPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11092776.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11092782.png)

![Isopropyl [(6-chloro-6',6'-dimethyl-2'-oxo-4-phenyl-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-YL)oxy]acetate](/img/structure/B11092788.png)
![N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11092789.png)
![3-{3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid](/img/structure/B11092795.png)

![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide](/img/structure/B11092816.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-iodo-3-trifluoromethyl-](/img/structure/B11092821.png)
![1-(2-deoxy-3-O-hexadecanoylpentofuranosyl)-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one](/img/structure/B11092825.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11092827.png)


![Tert-butyl 2-[(4-iodo-2,6-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11092843.png)
